(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride
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Overview
Description
(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride is a chemical compound with a complex structure that includes a benzyl group attached to an octahydrocyclopenta[c]pyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydrocyclopenta[c]pyrrol ring system, followed by the introduction of the benzyl group and the amine functionality. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: The benzyl group or other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride
- (3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-ylmethanamine dihydrochloride
- (3aR,5s,6aS)-2-methyloctahydrocyclopenta[c]pyrrol-5-amine
Uniqueness
What sets (3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride apart from similar compounds is its specific structural configuration and the presence of the benzyl group. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H22Cl2N2 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
(3aR,6aS)-N-benzyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)8-16-14-6-12-9-15-10-13(12)7-14;;/h1-5,12-16H,6-10H2;2*1H/t12-,13+,14?;; |
InChI Key |
QKUFEUIFUHZHEX-KTQBPQCJSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1NCC3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1C(CC2C1CNC2)NCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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